molecular formula C6H5NS B1602947 5-Methylthiophene-3-carbonitrile CAS No. 41727-33-7

5-Methylthiophene-3-carbonitrile

Cat. No. B1602947
CAS RN: 41727-33-7
M. Wt: 123.18 g/mol
InChI Key: ZZEFHDRVGBYNKP-UHFFFAOYSA-N
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Description

5-Methylthiophene-3-carbonitrile is a heterocyclic compound with a molecular formula of C6H4N2S. It is an important building block in the synthesis of various pharmaceuticals and agrochemicals. The compound is widely used in scientific research and has shown promising results in various applications.

Scientific Research Applications

Corrosion Inhibition

5-Methylthiophene-3-carbonitrile derivatives have been studied for their potential as corrosion inhibitors. Research demonstrates their effectiveness in protecting materials like carbon steel against corrosion, particularly in acidic environments. These compounds, such as bithiophene carbonitrile derivatives, have shown promising results in inhibiting corrosion through adsorption on metal surfaces, as explored in electrochemical and theoretical studies (Bedair et al., 2018).

Pharmaceutical Applications

Some 5-Methylthiophene-3-carbonitrile derivatives have been synthesized and tested for their antitumor properties. For example, 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds have shown potential as antitumor agents against certain cancer cell lines, such as hepatocellular carcinoma and breast cancer (Khalifa & Algothami, 2020).

Electrochemical Applications

5-Methylthiophene-3-carbonitrile and its derivatives have been used in electrochemical applications, particularly in modifying electrode surfaces. For instance, poly(3-methylthiophene)-modified glassy carbon electrodes have been investigated for studying the electrochemical behavior of certain compounds, indicating the versatility of these thiophene derivatives in electrochemical analysis (Wang, Huang, & Liu, 2004).

Photovoltaic and Electronic Applications

Derivatives of 5-Methylthiophene-3-carbonitrile have been used in the development of materials for photovoltaic cells and electronic devices. Studies have explored small molecules containing thiophenes for use in bulk-heterojunction solar cells, highlighting their potential in renewable energy technologies (Gupta et al., 2015).

Material Science

In material science, 5-Methylthiophene-3-carbonitrile derivatives have been investigated for their properties and applications in various fields. For example, their role in the anodic cyanation of other thiophene compounds has been studied, which is relevant to chemical synthesis and material processing (Yoshida, Takeda, & Minagawa, 1991).

Scientific Research Applications of 5-Methylthiophene-3-carbonitrile

Corrosion Inhibition

5-Methylthiophene-3-carbonitrile derivatives have been extensively studied for their use as corrosion inhibitors. For instance, bithiophene carbonitrile derivatives have been shown to effectively inhibit corrosion of carbon steel in acidic environments. These derivatives adsorb onto the steel surface, following the Langmuir isotherm and acting as mixed-type inhibitors. Their effectiveness varies with concentration and temperature (Bedair et al., 2018).

Antitumor Properties

Certain 5-Methylthiophene-3-carbonitrile derivatives, such as 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, have been synthesized and evaluated for their antitumor properties. These compounds have exhibited inhibitory effects against human tumor cell lines like hepatocellular carcinoma (HEPG-2) and breast cancer (MCF-7), showing promise as potential cancer treatments (Khalifa & Algothami, 2020).

Electrochemical Applications

5-Methylthiophene-3-carbonitrile and its derivatives have also been explored in the realm of electrochemistry. For example, a study on poly(3-methylthiophene)-modified glassy carbon electrodes demonstrated their potential in analyzing the electrochemical behavior of substances like epinephrine, suggesting utility in various electrochemical applications (Wang, Huang, & Liu, 2004).

Photovoltaic and Electronic Devices

These compounds have applications in the development of materials for photovoltaic cells and electronic devices. Research on small molecules containing thiophenes for use in bulk-heterojunction solar cells has highlighted their potential in enhancing renewable energy technologies (Gupta et al., 2015).

Material Science

In material science, derivatives of 5-Methylthiophene-3-carbonitrile have been investigated for their unique properties and applications. For instance, their role in the anodic cyanation of tetramethylthiophene has been studied, which is relevant to chemical synthesis and material processing (Yoshida, Takeda, & Minagawa, 1991).

properties

IUPAC Name

5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-5-2-6(3-7)4-8-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEFHDRVGBYNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627739
Record name 5-Methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiophene-3-carbonitrile

CAS RN

41727-33-7
Record name 5-Methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
N Saadatjoo, M Javaheri, N Saemian… - Journal of Labelled …, 2016 - Wiley Online Library
… -b][1,5] benzodiazepine (Olanzapine) labeled with carbon-14 in the four positions has been synthesized as part of a three-step sequence from 2-amino-5-methylthiophene-3-carbonitrile-…
J Narkedimilli, V Vavilala, S Mohanty… - Asian Journal of …, 2018 - indianjournals.com
… impurity was characterized as 2-(bis(2-nitrophenyl)amino)-5-methylthiophene-3-carbonitrile. … impurity was confirmed as 2-(bis(2nitrophenyl)amino)-5-methylthiophene-3-carbonitrile. …
Number of citations: 2 www.indianjournals.com
MM Krayushkin, MA Kalik, VK Zav'yalova… - Chemistry of …, 1988 - Springer
… formation of the highly reactive 2-methylthio-5-methylthiophene-3-carbonitrile N-oxide (V) as an … We were able to obtain 2-methylsulfonyl5-methylthiophene-3-carbonitrile N-oxide (X), …
Number of citations: 3 link.springer.com
MM Krayushkin, MA Kalik, VK Zav'yalova… - Chemistry of …, 1989 - Springer
… Nitrile oxides Ib-m were obtained by the method that we previously described for 2-methylsulfonyl-5-methylthiophene-3-carbonitrile oxide (Ia) [12] starting from the oximes of the …
Number of citations: 2 link.springer.com
E Irving - 1978 - ora.ox.ac.uk
… example, in the mechanistic scheme illustrated in Scheme 2'10, 5-methylthiophene-3-carbonitrile will reversibly give ^-methylthiophene-2-carboni trile. …
Number of citations: 2 ora.ox.ac.uk
VKR Avula, S Vallela, JS Anireddy… - Journal of …, 2017 - Wiley Online Library
An eco‐friendly method has been developed for the synthesis of 2‐amino‐4‐(9H‐carbazole‐3‐yl)thiophene‐3‐carbonitriles from preliminary carbazole (1) through an intermediate of 2‐…
Number of citations: 10 onlinelibrary.wiley.com
D Cui, Y Li, M Lian, F Yang, Q Meng - Analyst, 2011 - pubs.rsc.org
A simple and stability-indicating reverse phase high performance liquid chromatographic (RP-HPLC) method was developed and validated for the determination of olanzapine (OLN) …
Number of citations: 30 pubs.rsc.org
D Srikrishna, PK Dubey - Chemistry of Heterocyclic Compounds, 2018 - Springer
… Baell presented the synthesis of different thieno[2,3-d]pyrimidines by the reaction of 2-amino-4-(3,4-dimethoxyphenyl)-5-methylthiophene-3-carbonitrile and formamidine acetate at 160…
Number of citations: 5 link.springer.com
BA Nogueira, C Castiglioni, R Fausto - Communications Chemistry, 2020 - nature.com
… Finally, in the case of 2,2′((ethyne-1,2-diylbis(2-nitro-4,1-phenylene))bis(azanediyl))bis(5-methylthiophene-3-carbonitrile) (Fig. 5), also referred to as bis(5-methyl-2-[(2-nitrophenyl)…
Number of citations: 61 www.nature.com
R Tayebee, F Javadi, G Argi - Journal of Molecular Catalysis A: Chemical, 2013 - Elsevier
Zinc oxide is a multi-purpose active material with important catalytic applications. In this study, nano-sized ZnO particles were easily synthesized through sedimentation of zinc acetate di…
Number of citations: 46 www.sciencedirect.com

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